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molecular formula C6H9N3 B8391712 2-but-3-enyl-2H-[1,2,3]triazole

2-but-3-enyl-2H-[1,2,3]triazole

Cat. No. B8391712
M. Wt: 123.16 g/mol
InChI Key: KSUHJGRTHXBTPM-UHFFFAOYSA-N
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Patent
US07405231B2

Procedure details

1H-[1,2,3]Triazole (10.36 g, 0.15 mol), sodium hydroxide (6 g, 0.15 mol) and potassium iodide (2.49 g, 0.015 mol) were dissolved in 2-methyl-2-butanol (50 ml) and heated to reflux for 1 h. At this temperature 4-bromo-but-1-ene (20.25 g, 0.15 mol) in 2-methyl-2-butanol (20 ml) were added dropwise and the resulting mixture was heated at reflux temperature for 4 h. After removal of the solvent the residue was taken up in ethyl acetate (100 ml), washed with water (3×50 ml), dried over sodium sulfate and concentrated. The crude product was purified by distillation yielding 0.65 g 2-but-3-enyl-2H-[1,2,3]triazole (b.p. 90-100° C. at 10 mbar),
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.[OH-].[Na+].[I-].[K+].Br[CH2:11][CH2:12][CH:13]=[CH2:14]>CC(O)(CC)C>[CH2:14]([N:2]1[N:3]=[CH:4][CH:5]=[N:1]1)[CH2:13][CH:12]=[CH2:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.36 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.49 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(CC)O
Step Two
Name
Quantity
20.25 g
Type
reactant
Smiles
BrCCC=C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
WASH
Type
WASH
Details
washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CC=C)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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